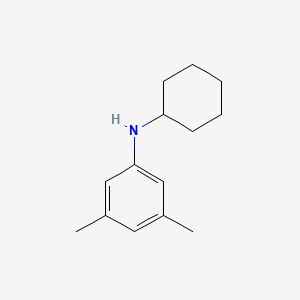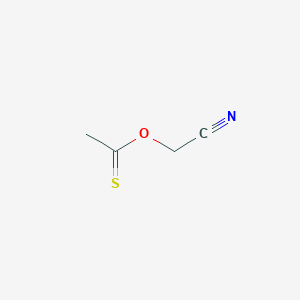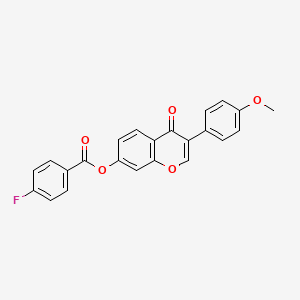
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 4-methoxyphenyl group and a 4-fluorobenzoate ester. Chromenone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.
Introduction of the 4-methoxyphenyl group: This step involves the substitution of the chromenone core with a 4-methoxyphenyl group, typically through a Friedel-Crafts acylation reaction.
Esterification with 4-fluorobenzoic acid: The final step involves the esterification of the chromenone derivative with 4-fluorobenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in biological assays for its potential anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, due to its ability to inhibit certain enzymes and signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may interfere with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of cell proliferation and apoptosis.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can be compared with other chromenone derivatives, such as:
3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: This compound has a hydroxyl group instead of a methoxy group, which may affect its biological activity and solubility.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate: This compound has a chlorine atom instead of a fluorine atom, which may influence its reactivity and pharmacokinetic properties.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: This compound has an acetate ester instead of a benzoate ester, which may alter its stability and metabolic profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15FO5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3 |
InChI Key |
HSPMQNZGMWLJBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
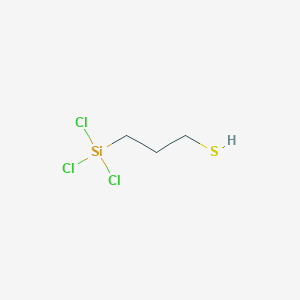
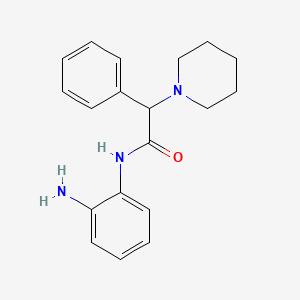
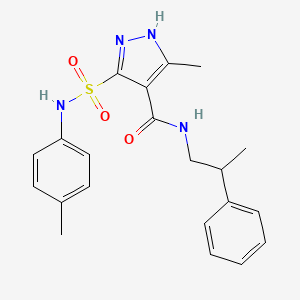
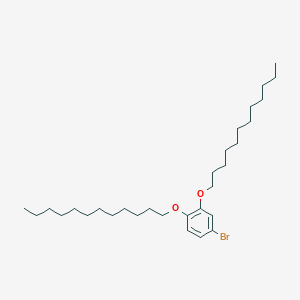
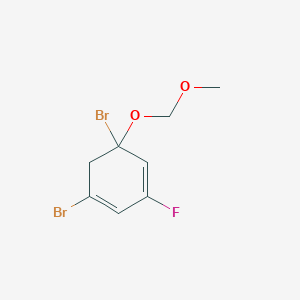
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
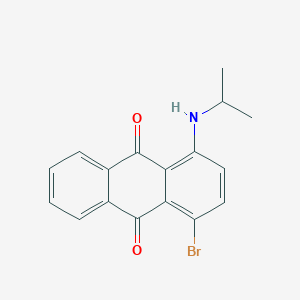
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
